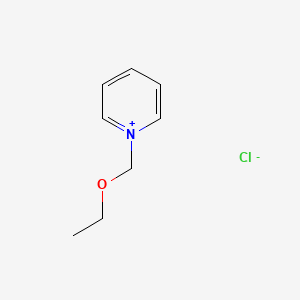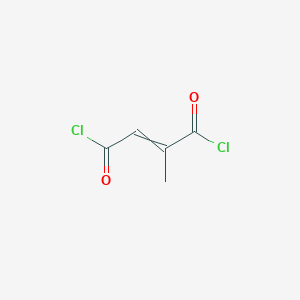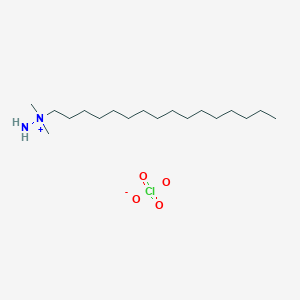
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate is a chemical compound that belongs to the class of hydrazinium salts It is characterized by a long hexadecyl chain attached to a dimethylhydrazinium ion, paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate typically involves the reaction of hexadecylamine with dimethylhydrazine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazinium salt is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hexadecyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecyl oxides and dimethylhydrazine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hexadecyl derivatives.
Scientific Research Applications
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The long hexadecyl chain allows it to integrate into lipid membranes, affecting membrane fluidity and function. The dimethylhydrazinium ion can interact with nucleophiles and electrophiles, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Another hydrazinium salt with a similar long-chain structure.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a hexadecyl chain.
Uniqueness
1-Hexadecyl-1,1-dimethylhydrazin-1-ium perchlorate is unique due to its specific combination of a hydrazinium ion with a long hexadecyl chain and a perchlorate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
14866-46-7 |
|---|---|
Molecular Formula |
C18H41ClN2O4 |
Molecular Weight |
385.0 g/mol |
IUPAC Name |
amino-hexadecyl-dimethylazanium;perchlorate |
InChI |
InChI=1S/C18H41N2.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2,3)19;2-1(3,4)5/h4-19H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CZIWCAFUNRPRQP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


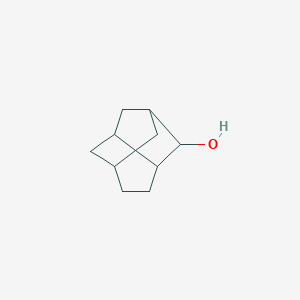
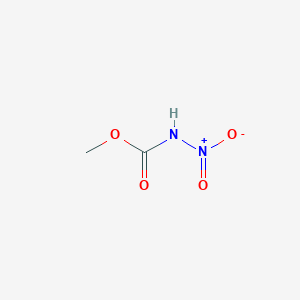
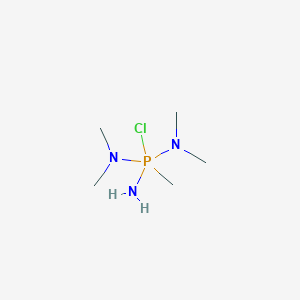
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
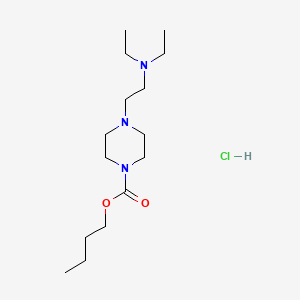
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

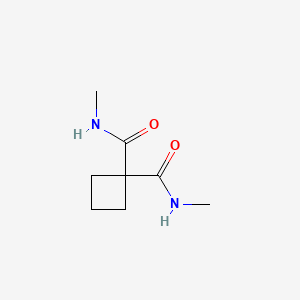
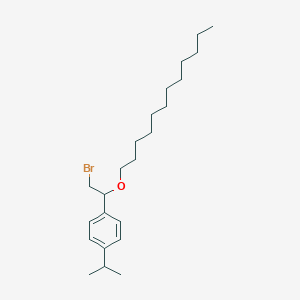

![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
